molecular formula C13H17F3N2O2S B2951920 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396806-41-9

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2951920
CAS RN: 1396806-41-9
M. Wt: 322.35
InChI Key: QAPHJOFHBXHKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells, making it a promising target for the treatment of metabolic disorders such as diabetes and obesity. A-769662 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.

Mechanism of Action

A-769662 activates 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea by binding to the γ subunit of the kinase and inducing a conformational change that enhances the phosphorylation of the α subunit. This results in increased activity of the kinase, leading to the phosphorylation of downstream targets involved in glucose and lipid metabolism.
Biochemical and physiological effects:
A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and glucose tolerance. It has also been found to reduce hepatic glucose production and increase hepatic fatty acid oxidation, making it a potential therapeutic agent for the treatment of non-alcoholic fatty liver disease. Additionally, A-769662 has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-769662 is its specificity for 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea activation, making it a valuable tool for studying the role of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea in cellular metabolism. However, its potency and efficacy can vary depending on the cell type and experimental conditions, and it can also have off-target effects on other kinases. Additionally, the synthesis of A-769662 can be challenging and time-consuming, limiting its availability for research purposes.

Future Directions

Future research on A-769662 could focus on optimizing its potency and efficacy for the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies could investigate its potential therapeutic applications for the treatment of non-alcoholic fatty liver disease and inflammatory disorders. The development of more efficient and scalable synthesis methods could also increase its availability for research purposes.

Synthesis Methods

A-769662 can be synthesized using a multi-step synthetic route involving the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methyl-3-buten-2-ol to form the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is further reacted with methylthiolate to form the thioether. The final step involves the reaction of the thioether with urea to form A-769662 in high yield.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been found to improve insulin sensitivity in obese mice, making it a promising candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHJOFHBXHKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea

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